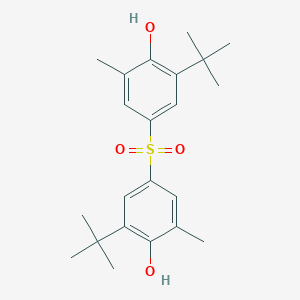
4,4'-Sulfonylbis(2-tert-butyl-6-methylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) is an organic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s structure consists of two phenolic rings connected by a sulfonyl group, with tert-butyl and methyl substituents enhancing its stability and effectiveness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) typically involves the reaction of 2-tert-butyl-6-methylphenol with sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl linkage between the phenolic rings. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of 4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Widely used in the stabilization of plastics, rubbers, and other materials to enhance their durability and lifespan.
Wirkmechanismus
The antioxidant properties of 4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) are attributed to its ability to donate hydrogen atoms from the phenolic groups, neutralizing free radicals and preventing oxidative damage. The sulfonyl group enhances the stability of the compound, allowing it to effectively scavenge reactive oxygen species. The molecular targets include various free radicals and reactive oxygen species, and the pathways involved are primarily related to the inhibition of oxidative chain reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 4,4’-Methylenebis(6-tert-butyl-o-cresol)
- 6-tert-Butyl-2,4-dimethylphenol
Uniqueness
4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) is unique due to the presence of the sulfonyl group, which provides enhanced stability and effectiveness as an antioxidant compared to similar compounds with methylene linkages. The tert-butyl and methyl substituents further contribute to its stability and reactivity, making it a preferred choice in various industrial applications.
Eigenschaften
CAS-Nummer |
65955-34-2 |
|---|---|
Molekularformel |
C22H30O4S |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
2-tert-butyl-4-(3-tert-butyl-4-hydroxy-5-methylphenyl)sulfonyl-6-methylphenol |
InChI |
InChI=1S/C22H30O4S/c1-13-9-15(11-17(19(13)23)21(3,4)5)27(25,26)16-10-14(2)20(24)18(12-16)22(6,7)8/h9-12,23-24H,1-8H3 |
InChI-Schlüssel |
KCIWNQINDXCPAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)S(=O)(=O)C2=CC(=C(C(=C2)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


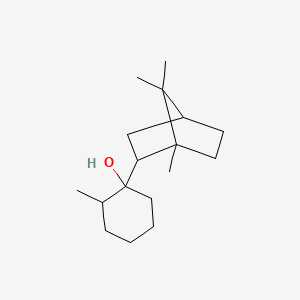

![2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14479729.png)
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
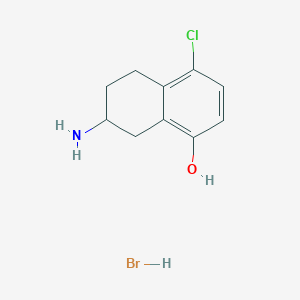
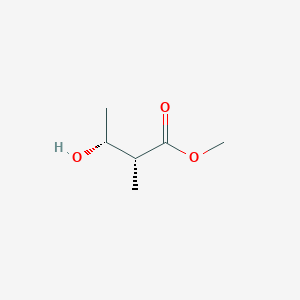

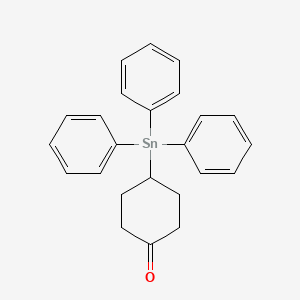
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite](/img/structure/B14479775.png)
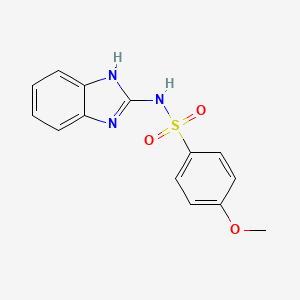
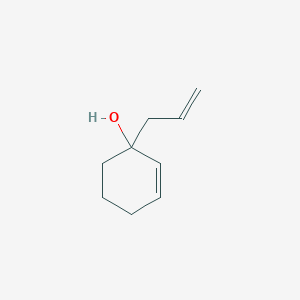
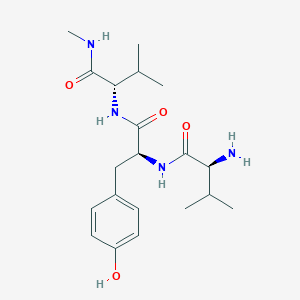
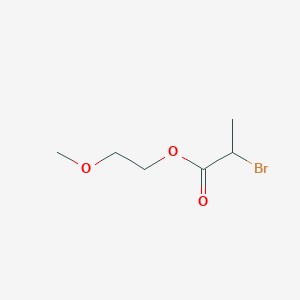
![11-methyl-11H-benzo[a]fluorene](/img/structure/B14479801.png)
